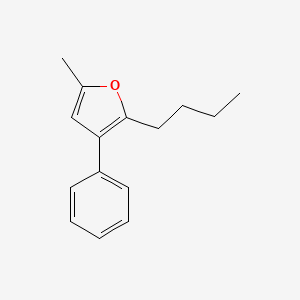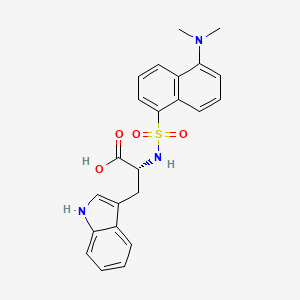
Dansyl-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a naphthalene sulfonamide group and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Sulfonamide: This involves the reaction of naphthalene with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Coupling with Indole: The indole moiety is coupled with the naphthalene sulfonamide intermediate through a series of condensation reactions.
Final Assembly: The final step involves the formation of the propanoic acid side chain through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in studies involving fluorescence due to the presence of the dimethylamino naphthalene group.
Biology
In biological research, this compound is used as a fluorescent probe for studying various biological processes. Its ability to interact with proteins and nucleic acids makes it a valuable tool in molecular biology.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced fluorescence and stability.
Wirkmechanismus
The mechanism of action of ®-2-(5-(Dimethylamino)naphthalene-1-sulfonamido)-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The dimethylamino naphthalene group is known to interact with proteins and nucleic acids, leading to changes in their structure and function. The indole moiety can also participate in various biochemical reactions, further contributing to the compound’s biological activity.
Eigenschaften
CAS-Nummer |
70136-17-3 |
|---|---|
Molekularformel |
C23H23N3O4S |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m1/s1 |
InChI-Schlüssel |
XESDLBBWXMRQDN-HXUWFJFHSA-N |
Isomerische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


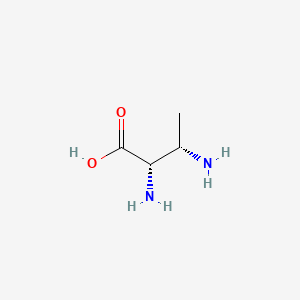

![4-(3-Hydroxy-3-methyloctyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12915174.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
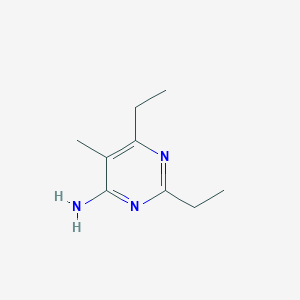
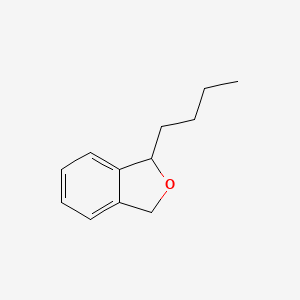


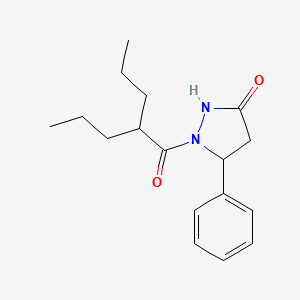
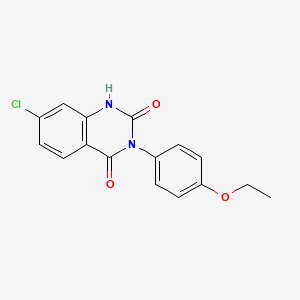
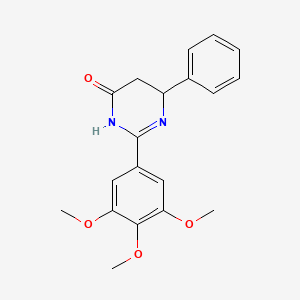
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
